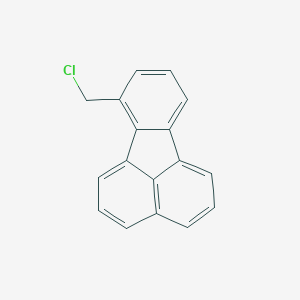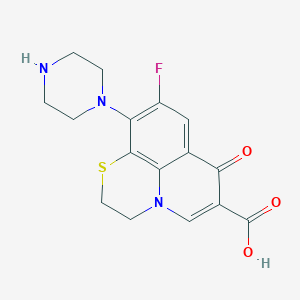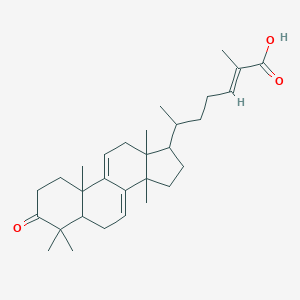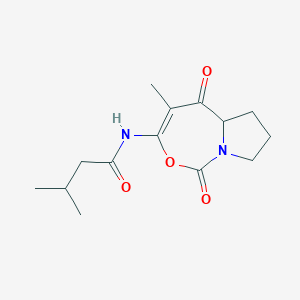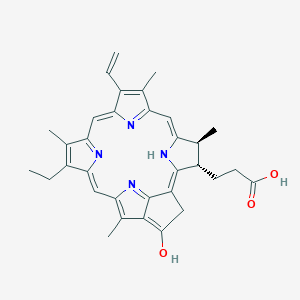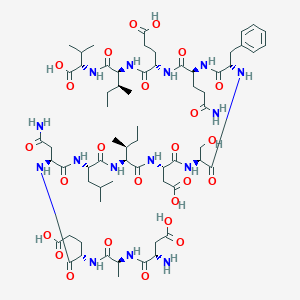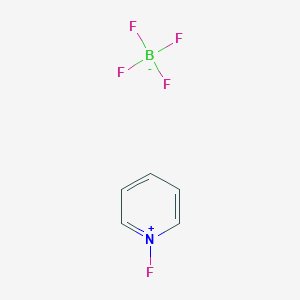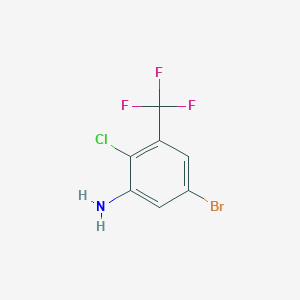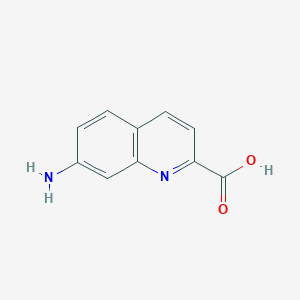
7-Aminoquinoline-2-carboxylic acid
Übersicht
Beschreibung
7-Aminoquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7NO2 . It features a quinoline ring system fused with a carboxylic acid group. Quinoline derivatives have diverse applications in both industrial and medicinal contexts .
2.
Synthesis Analysis
- Gould–Jacob Synthesis : This classical method involves the reaction of aniline with ethyl acetoacetate, followed by cyclization to form the quinoline ring .
- Friedländer Synthesis : In this approach, aniline reacts with an α,β-unsaturated ketone to yield the quinoline scaffold .
- Ptzinger Synthesis : A variation of the Friedländer method, it employs α,β-unsaturated aldehydes instead of ketones .
- Skraup Synthesis : This protocol utilizes aniline, glycerol, and sulfuric acid to produce quinoline derivatives .
- Doebner von Miller Synthesis : Involves the condensation of aniline with β-ketoesters .
- Conrad-Limpach Synthesis : Aniline reacts with α,β-unsaturated aldehydes in the presence of hydrochloric acid .
6.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
Quinoline, which is structurally similar to 7-Aminoquinoline-2-carboxylic acid, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Antimicrobial Properties
Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For more than two centuries, the quinoline/quinolone moiety has been used as a scaffold for drug development .
Antifungal Activity
New hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline N-heterocyclic fragments were synthesized and evaluated for antifungal activity against C. albicans and C. neoformans .
Anti-virulence Therapy
A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy . Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
Synthesis of Benzofuran-2-carboxamides
By applying a transamidation procedure to products such as those in Scheme 2, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides, in only three synthetic operations from a simple precursor such as benzofuran-2-carboxylic acid .
Wirkmechanismus
Target of Action
7-Aminoquinoline-2-carboxylic acid, a derivative of quinoline, primarily targets microorganisms, demonstrating significant antimicrobial, antifungal, and anti-parasitic activities . The compound’s effectiveness is attributed to its interaction with various biological targets within these organisms, disrupting their normal functions and leading to their elimination .
Mode of Action
The mode of action of 7-Aminoquinoline-2-carboxylic acid involves its interaction with the virulence machinery of pathogens . Instead of targeting microbial viability, this compound aims to inhibit the pathogens’ ability to cause host damage and disease . This unique approach, known as anti-virulence therapy, offers a promising alternative to traditional antibiotic treatments .
Biochemical Pathways
7-Aminoquinoline-2-carboxylic acid affects several biochemical pathways within the targeted organisms. It has been found to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This inhibition disrupts the energy production within the cells, leading to their eventual death .
Result of Action
The result of the action of 7-Aminoquinoline-2-carboxylic acid is the effective elimination of targeted microorganisms. By disrupting their normal functions and inhibiting their ability to cause disease, this compound helps to control and eradicate infectious diseases .
Action Environment
The action, efficacy, and stability of 7-Aminoquinoline-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific characteristics of the targeted organisms, such as their resistance to therapeutics . Additionally, the compound’s stability and action can be affected by factors such as pH, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
7-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMARFHABQOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626747 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline-2-carboxylic acid | |
CAS RN |
106139-28-0 | |
| Record name | 7-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



